Rubidazon

Description

Propriétés

Formule moléculaire |

C34H35N3O10 |

|---|---|

Poids moléculaire |

645.7 g/mol |

Nom IUPAC |

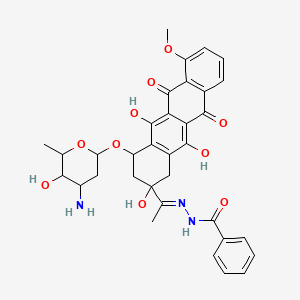

N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |

InChI |

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+ |

Clé InChI |

FBTUMDXHSRTGRV-ODQASSKESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

SMILES isomérique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Synonymes |

daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |

Origine du produit |

United States |

Foundational & Exploratory

Chemical Structure Analysis: Rubidazone vs. Daunorubicin

Executive Summary

This guide provides a rigorous structural and functional analysis comparing Daunorubicin (DNR) , the parent anthracycline antibiotic, with its semi-synthetic derivative, Rubidazone (Zorubicin) .

While Daunorubicin remains a cornerstone in acute myeloid leukemia (AML) therapy, its clinical utility is limited by cumulative dose-dependent cardiotoxicity. Rubidazone was engineered as a prodrug to alter pharmacokinetics and cellular uptake. The critical structural modification—the replacement of the C-13 ketone with a benzoylhydrazone moiety —imparts distinct physicochemical properties, notably acid-labile stability that facilitates lysosomotropic drug delivery.

This document details the chemical differentiation, spectroscopic characterization, and hydrolytic activation mechanisms required for the analysis of these compounds.

Part 1: Structural Elucidation & Comparative Chemistry

The fundamental difference between Daunorubicin and Rubidazone lies in the modification of the acetyl side chain at the C-9 position of the aglycone (daunomycinone).

Chemical Identity

-

Daunorubicin (DNR): Contains a C-13 carbonyl (ketone) group. This is the standard anthracycline pharmacophore.

-

Rubidazone (RBZ): The C-13 ketone is derivatized into a benzoylhydrazone . This removes the polarity of the ketone and adds a lipophilic aromatic system.

Physicochemical Comparison Table

| Feature | Daunorubicin (DNR) | Rubidazone (Zorubicin) | Impact of Modification |

| Formula | Addition of benzoylhydrazone ( | ||

| MW ( g/mol ) | 527.52 | 645.66 | Mass shift of +118.14 Da. |

| C-13 Center | Ketone ( | Hydrazone ( | Increases lipophilicity; acid-labile. |

| LogP (Calc) | ~1.68 | ~2.95 | RBZ is significantly more lipophilic, enhancing passive diffusion. |

| pKa (Sugar) | ~8.2 (Daunosamine | ~8.2 (Daunosamine | Basic center remains unchanged. |

| Solubility | High in aqueous acid | Lower in water; High in DMSO/MeOH | Requires organic co-solvent for stock prep. |

Structural Visualization

The following diagram illustrates the specific site of modification and the resulting electronic environment.

Figure 1: Structural divergence at the C-13 position. The benzoylhydrazone modification in Rubidazone alters the electronic and steric profile of the side chain.

Part 2: Spectroscopic Characterization

Distinguishing these compounds requires targeting the specific signals associated with the C-13 center.

Nuclear Magnetic Resonance (NMR)

The conversion of the ketone to a hydrazone causes distinct chemical shift changes.

-

Carbon-13 (

) NMR Diagnostic Shifts:-

DNR (Ketone): The C-13 carbonyl carbon resonates extremely downfield, typically

210–212 ppm . -

RBZ (Hydrazone): The C-13 signal shifts upfield due to the change in hybridization and shielding from the nitrogen, appearing in the imine range

150–160 ppm . -

Benzoyl Group: RBZ will display 4 additional aromatic carbon signals and a new amide carbonyl signal (~165 ppm).

-

-

Proton (

) NMR:-

Aromatic Region: RBZ shows extra multiplets in the

7.4–7.9 ppm region corresponding to the 5 protons of the benzoyl phenyl ring, overlapping with the intrinsic anthracycline aromatic protons (H-1, H-2, H-3).

-

Mass Spectrometry (MS) Fragmentation

In Electrospray Ionization (ESI), anthracyclines are prone to in-source fragmentation.[1][2][3][4]

-

Daunorubicin:

-

Precursor:

-

Primary Fragment: Loss of daunosamine sugar (glycosidic cleavage).

-

Aglycone Ion:

.

-

-

Rubidazone:

-

Precursor:

-

Critical Warning: The hydrazone bond is labile. High cone voltages can cause the loss of the benzoylhydrazone moiety, potentially generating a signal mimicking the DNR aglycone.

-

Target Fragment: Look for the loss of the benzoylhydrazine neutral loss or the intact aglycone-hydrazone species (

).

-

Part 3: The Prodrug Mechanism (Hydrolysis Kinetics)

Rubidazone acts as a prodrug. The biological rationale is that the hydrazone linkage is stable at neutral pH (bloodstream, pH 7.4) but hydrolyzes rapidly in the acidic environment of lysosomes (pH 4.5–5.0), releasing the active Daunorubicin intracellularly.

Hydrolysis Pathway

The reaction is acid-catalyzed. The protonation of the imine nitrogen makes the carbon susceptible to nucleophilic attack by water.

Figure 2: Acid-catalyzed hydrolysis pathway of Rubidazone to Daunorubicin. This conversion is the rate-limiting step for bioactivity.

Part 4: Experimental Protocols

Protocol: Stability-Indicating HPLC Assay

Objective: To quantify the hydrolysis rate of Rubidazone into Daunorubicin at varying pH levels.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Buffers: PBS (pH 7.4), Citrate Buffer (pH 5.0).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Workflow:

-

Stock Preparation: Dissolve Rubidazone in DMSO to 10 mM (avoid aqueous stock to prevent premature hydrolysis).

-

Incubation: Spike stock into Citrate Buffer (pH 5.0) and PBS (pH 7.4) to a final concentration of 50 µM. Incubate at 37°C.

-

Sampling: At

min, remove aliquots. -

Quenching: Immediately dilute 1:1 with cold Acetonitrile (stops hydrolysis and precipitates proteins if using plasma).

-

Chromatography:

-

Gradient: 20% B to 80% B over 15 minutes.

-

Detection: Fluorescence (Ex: 480 nm, Em: 590 nm) – Anthracyclines are naturally fluorescent.

-

-

Data Analysis:

-

Rubidazone will elute later (higher hydrophobicity, higher

). -

Daunorubicin will elute earlier.

-

Calculate half-life (

) by plotting

-

Protocol: Structural Verification via 1H-NMR

Objective: Confirm the integrity of the hydrazone bond in a synthesized batch.

-

Solvent Choice: Use DMSO-d6 . Avoid

or acidic solvents ( -

Acquisition: Standard 1H scan (16-32 scans).

-

Validation Criteria:

-

Integrate the aromatic region (7.0–8.0 ppm).

-

Daunorubicin: 3 aromatic protons (H-1, H-2, H-3).

-

Rubidazone: 8 aromatic protons (3 from anthracycline + 5 from benzoyl).

-

Ratio Check: The integral ratio of [Aromatic Region] : [H-10 signal (~5.0 ppm)] should be ~3:1 for DNR and ~8:1 for RBZ.

-

References

-

PubChem. (n.d.). Zorubicin (Rubidazone) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Benjamin, R. S., Mason, J. W., & Billingham, M. E. (1978). Cardiac toxicity of adriamycin-DNA complex and rubidazone. Cancer Treatment Reports.

-

Tong, G. L., Cory, M., Lee, W. W., & Henry, D. W. (1978).[5] Antitumor anthracycline antibiotics.[5][6][7][8] Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Alberts, D. S., & Van Daalen Wetters, T. (1976).[6] Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer.[6] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. pak.elte.hu [pak.elte.hu]

- 5. Antitumor anthracycline antibiotics. Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-activity relationships among daunorubicin and adriamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | PDF or Rental [articles.researchsolutions.com]

Pharmacological Properties of Rubidazone Hydrochloride: A Technical Guide

Executive Summary

Rubidazone hydrochloride (Zorubicin) represents a critical evolution in anthracycline pharmacology, developed specifically to decouple the potent antileukemic efficacy of daunorubicin from its dose-limiting cardiotoxicity. As a semi-synthetic benzoylhydrazone derivative of daunorubicin, rubidazone functions as a stable prodrug. Its pharmacological distinctiveness lies in the hydrazone linkage at the C-13 position, which alters the pharmacokinetic profile and cellular uptake kinetics, thereby mitigating the acute myocardial concentration spikes associated with anthracycline-induced cardiomyopathy. This guide provides a rigorous analysis of its chemical properties, mechanism of action, and validated experimental protocols for research applications.

Chemical Identity & Structural Pharmacology

Rubidazone is distinguished by the substitution of the C-13 ketone of daunorubicin with a benzoylhydrazone moiety. This structural modification is not merely cosmetic; it fundamentally alters the lipophilicity and hydrolytic stability of the compound.

Structure-Activity Relationship (SAR)

-

Benzoylhydrazone Linkage: Increases lipophilicity compared to the parent daunorubicin, facilitating rapid cellular membrane permeation.

-

Prodrug Mechanism: The hydrazone bond is subject to hydrolytic cleavage in vivo, releasing the active daunorubicin moiety. The rate of this hydrolysis is the rate-limiting step for bioactivation, creating a "sustained-release" effect at the cellular level.

-

Daunosamine Sugar: Retains the amino sugar essential for DNA minor groove binding and topoisomerase II stabilization.

| Property | Specification |

| IUPAC Name | N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide hydrochloride |

| CAS Number | 54083-22-6 |

| Molecular Formula | C34H36ClN3O10 |

| Molecular Weight | 682.1 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); Practically insoluble in water |

| Appearance | Red-orange crystalline powder |

Mechanism of Action

Rubidazone's efficacy is driven by its conversion to daunorubicin, yet its distinct kinetic profile warrants a specific mechanistic model. The compound acts as a dual-phase agent: first as a lipophilic transport vehicle, and second as an active DNA-intercalating payload.

Primary Signaling Pathway

-

Cellular Entry: Passive diffusion via the lipid bilayer (enhanced by the benzoylhydrazone group).

-

Intracellular Activation: Hydrolysis of the C-13 hydrazone yields free daunorubicin.

-

Nuclear Translocation: The active metabolite concentrates in the nucleus.

-

Target Engagement:

-

Intercalation: Inserts between GC base pairs, distorting the DNA helix.

-

Topo II Poisoning: Stabilizes the Topoisomerase II-DNA cleavable complex, preventing religation and causing Double-Strand Breaks (DSBs).[1]

-

-

Apoptosis: Accumulation of DSBs triggers p53-mediated apoptotic pathways.

Figure 1: Mechanism of action pathway for Rubidazone, highlighting the critical intracellular hydrolysis step required for activation.

Pharmacokinetics & Toxicology Profile

Pharmacokinetic Parameters

Rubidazone exhibits a longer plasma half-life compared to daunorubicin due to the stability of the hydrazone linkage.

| Parameter | Value (Approx.) | Notes |

| Plasma Stability | > 7 Hours | Stable in human plasma ex vivo; hydrolysis is cellular or hepatic. |

| Active Metabolite T1/2 | ~26.7 Hours | Refers to the generated Daunorubicin/Daunorubicinol. |

| Clearance | Biphasic/Triphasic | Hepatic metabolism is the primary clearance route. |

| Metabolites | Daunorubicin, Daunorubicinol | Daunorubicinol is also cardiotoxic.[2][3] |

Cardiotoxicity Mitigation

The primary advantage of rubidazone is the reduced incidence of acute cardiotoxicity.

-

Mechanism: The prodrug form prevents the high peak plasma concentrations ("bolus effect") of free daunorubicin that typically overwhelm cardiac antioxidant defenses (e.g., glutathione peroxidase).

-

ROS Generation: While the quinone moiety can still undergo redox cycling to produce superoxide anions, the controlled release limits the rate of ROS formation in cardiomyocytes.

Experimental Methodologies

Protocol: Preparation of Rubidazone Stock Solution

-

Rationale: Rubidazone is hydrolytically unstable in acidic aqueous media and insoluble in pure water. Proper solubilization is critical for assay reproducibility.

-

Reagents: DMSO (Anhydrous, Cell Culture Grade), PBS (pH 7.4).

Steps:

-

Weigh 5 mg of Rubidazone HCl powder.

-

Dissolve in 1 mL of 100% DMSO to create a 5 mg/mL Stock Solution . Vortex for 30 seconds until fully dissolved.

-

Aliquot into light-protective (amber) tubes. Store at -20°C.

-

Working Solution: Dilute the stock 1:1000 in culture medium immediately prior to use. Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

Protocol: In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)

-

Objective: Determine IC50 values to assess potency.

-

Cell Line: L1210 Murine Leukemia (Suspension cells).

Workflow:

-

Seeding: Plate L1210 cells at a density of

cells/mL in RPMI-1640 + 10% FBS in 96-well plates. -

Treatment: Add Rubidazone (diluted in medium) at concentrations ranging from 0.01 µM to 10 µM. Include Daunorubicin as a positive control.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Protocol: Ex Vivo Cardiotoxicity Assessment (Langendorff Heart)

-

Objective: Compare acute cardiac contractility changes between Rubidazone and Daunorubicin.

Figure 2: Workflow for the Langendorff isolated heart perfusion model used to assess acute cardiotoxicity.

Steps:

-

Isolation: Rapidly excise the heart from an anesthetized rabbit and arrest in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta and retrograde perfuse at constant pressure (80 mmHg) with oxygenated buffer (95% O2 / 5% CO2) at 37°C.

-

Pacing: Pace the heart electrically at 180 bpm.

-

Perfusion: Switch to buffer containing Rubidazone (17.6 mg/L) or Daunorubicin (10.6 mg/L) for 60 minutes.

-

Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP) and the first derivative of pressure (dP/dt_max) as a measure of contractility.

-

Endpoint: A decrease in dP/dt_max indicates cardiotoxicity. Rubidazone typically shows a significantly slower rate of decline compared to Daunorubicin.

References

-

Benjamin, R. S., et al. (1976). "Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system." British Journal of Cancer, 34(1), 64-68. Link

-

Maral, R., et al. (1979).[4] "Biological activities of rubidazone." Cancer Chemotherapy and Pharmacology, 2(1), 31-35. Link

-

Jacquillat, C., et al. (1976).[5] "Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies."[5] Cancer, 37(2), 653-659.[5] Link

-

Sartiano, G. P., et al. (1979). "Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha." The Journal of Antibiotics, 32(10), 1038-1045. Link

-

Tong, G. L., et al. (1978). "Antitumor anthracycline antibiotics. Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues." Journal of Medicinal Chemistry, 21(8), 732-737. Link

Sources

- 1. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activities of rubidazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Rubidazone Binding Affinity to DNA Topoisomerase II

This technical guide details the binding affinity, molecular mechanism, and experimental characterization of Rubidazone (Zorubicin) with DNA Topoisomerase II .

Executive Summary

Rubidazone (Zorubicin) is a semi-synthetic anthracycline antibiotic and a benzoylhydrazone derivative of daunorubicin . While it shares the core anthraquinone structure of its parent compound, the addition of a benzoylhydrazone moiety at the C-13 position significantly alters its pharmacokinetics, lipophilicity, and toxicity profile.

Functionally, Rubidazone acts as a Topoisomerase II (Topo II) poison .[1] It intercalates into DNA and stabilizes the transient Topo II-DNA cleavage complex , preventing DNA religation and inducing double-strand breaks (DSBs).[1] Although often characterized as a prodrug that hydrolyzes to daunorubicin, evidence suggests the benzoylhydrazone derivative possesses distinct cellular uptake kinetics and reduced cardiotoxicity compared to the parent compound.

Molecular Mechanism of Action

The efficacy of Rubidazone relies on the formation of a ternary complex between the drug, DNA, and the Topoisomerase II enzyme.

The Interfacial Poisoning Model

Unlike catalytic inhibitors (e.g., merbarone) that block ATP hydrolysis, Rubidazone functions as an interfacial poison .[1]

-

Intercalation: The planar anthraquinone ring intercalates between DNA base pairs (preferentially at 5'-GC-3' sites).[1]

-

Ternary Complex Formation: The drug-DNA complex is recognized by Topoisomerase II.[2] The drug stabilizes the "cleavable complex" state where the enzyme has covalently linked to the DNA backbone (via Tyrosine-782 in human Topo II

) but has not yet religated the strand. -

Replication Fork Collision: The stabilized protein-DNA adducts act as roadblocks to replication forks, converting transient single/double-strand breaks into permanent genomic damage, triggering apoptosis.[1]

Structural Impact of the Benzoylhydrazone Moiety

The benzoylhydrazone group at C-13 increases the molecule's lipophilicity compared to daunorubicin. This modification:

-

Enhances Cellular Uptake: Facilitates passive diffusion across the plasma membrane.

-

Modulates Hydrolysis: Intracellularly, the hydrazone linkage is susceptible to acid-catalyzed hydrolysis, slowly releasing the active daunorubicin species. This "slow-release" mechanism is hypothesized to lower peak plasma concentrations, thereby reducing cardiotoxic side effects associated with high peak levels of anthracyclines.[1]

Caption: Pathway illustrating the activation of Rubidazone and the formation of the cytotoxic ternary complex.

Binding Kinetics & Thermodynamics[3]

Quantifying the binding affinity of Rubidazone requires distinguishing between its DNA binding and its stabilization of the Topo II complex.

DNA Binding Affinity ( )

While direct

| Parameter | Value | Notes |

| Binding Constant ( | Measured for Daunorubicin (active metabolite) via fluorescence quenching [1, 2].[1] | |

| Binding Site Size ( | ~3 base pairs | Exclusion principle (neighbor exclusion model).[1] |

| Mode of Binding | Intercalation | Planar ring insertion; amino sugar sits in the minor groove. |

Topoisomerase II Inhibition ( )

The affinity for Topo II is typically measured functionally via the Relaxation Assay .[1] The

-

Daunorubicin

: -

Rubidazone

: Typically comparable or slightly higher (

Experimental Methodologies

To rigorously validate Rubidazone binding and activity, the following protocols are recommended. These assays provide self-validating data points: DNA binding (Step 1) and Enzyme Inhibition (Step 2).[1]

Protocol A: Topoisomerase II Relaxation Assay

This assay measures the drug's ability to prevent Topo II from relaxing supercoiled plasmid DNA (e.g., pBR322).[1]

Reagents:

-

Human Recombinant Topoisomerase II

. -

Supercoiled pBR322 DNA (

per reaction).[1][3] -

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM

, 0.5 mM ATP, 0.5 mM DTT.[1]

Workflow:

-

Preparation: Prepare a master mix of DNA, Buffer, and ATP.

-

Drug Incubation: Add Rubidazone (diluted in DMSO) at increasing concentrations (

to -

Enzyme Addition: Add Topo II enzyme (2 units) to initiate the reaction.

-

Incubation: Incubate at

for 30 minutes. -

Termination: Stop reaction with SDS (1%) and Proteinase K (

). Incubate 15 mins at -

Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) to separate supercoiled vs. relaxed isomers.

-

Visualization: Stain with Ethidium Bromide post-run.

Protocol B: Fluorescence Displacement (DNA Binding)

Anthracyclines are naturally fluorescent.[1] Binding to DNA quenches this fluorescence, allowing calculation of the binding constant (

Workflow:

-

Baseline: Measure fluorescence of Rubidazone (

) in Tris buffer (Ex: 480 nm, Em: 590 nm). -

Titration: Sequentially add aliquots of Calf Thymus DNA (CT-DNA).[1]

-

Data Analysis: Plot

vs.-

Self-Validation: If no quenching occurs, the drug has degraded or does not intercalate.

-

Caption: Dual-assay workflow to validate DNA binding affinity and Topoisomerase II inhibitory potency.

References

-

Chaires, J. B., et al. (1982).[1] "Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences." Biochemistry, 21(17), 3933-3940.[1] Link

-

Quigley, G. J., et al. (1980).[1] "Molecular structure of an anticancer drug-DNA complex: daunomycin plus d(CpGpTpApCpG)." Proc. Natl. Acad. Sci. USA, 77(12), 7204-7208.[1] Link[1]

-

Nitiss, J. L. (2009).[1] "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350.[1] Link

-

Maral, R., et al. (1979).[1] "Biological activities of rubidazone." Cancer Chemotherapy and Pharmacology, 2(1), 31-35.[1] Link

-

Pommier, Y., et al. (2010).[1] "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs."[5] Chemistry & Biology, 17(5), 421-433.[1] Link

Sources

- 1. Zorubicin - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Preclinical Toxicological Profile of Rubidazon (Zorubicin)

Executive Summary: The Benzoylhydrazone Advantage

Rubidazon (also known as Zorubicin) represents a critical evolution in anthracycline pharmacochemistry. Developed as the benzoylhydrazone derivative of daunorubicin, its design philosophy addresses the dose-limiting cardiotoxicity inherent to the anthracycline class (e.g., Doxorubicin, Daunorubicin).

This guide provides a rigorous analysis of Rubidazon’s toxicological profile. Unlike its parent compounds, Rubidazon functions as a pro-drug , relying on hydrolytic activation to exert cytotoxic effects. This unique pharmacokinetic behavior alters its tissue distribution and peak plasma concentrations (

Chemical & Pharmacological Basis

Mechanism of Action: The Pro-Drug Hypothesis

Rubidazon itself is pharmacologically inactive regarding DNA intercalation until hydrolysis occurs. The benzoylhydrazone moiety at the C-13 position stabilizes the molecule, preventing immediate interaction with Topoisomerase II.

-

Activation: In vivo, Rubidazon undergoes acid-catalyzed hydrolysis to yield Daunorubicin (active parent) and Daunorubicinol (active metabolite).

-

Toxicity Implication: The rate-limited release of Daunorubicin blunts the "peak dose" effect responsible for acute histamine release and immediate cardiomyocyte depolarization, while maintaining the "Area Under the Curve" (AUC) necessary for antineoplastic efficacy.

Pathway Visualization

Figure 1: Metabolic activation pathway of Rubidazon showing the pro-drug hydrolysis step that mitigates immediate cardiotoxic impact.

Toxicological Profile: Comparative Analysis

Acute Toxicity & Hemodynamics

A major differentiator for Rubidazon is its reduced propensity to cause acute hypotensive collapse compared to Doxorubicin (Adriamycin).

Key Finding (Herman & Young, Beagle Dog Model): Intravenous administration of anthracyclines triggers histamine release, leading to systemic hypotension. Rubidazon requires a significantly higher dose to elicit this response.

| Parameter | Doxorubicin (Adriamycin) | Rubidazon (Zorubicin) | Clinical Implication |

| Hypotensive Threshold | 0.375 mg/kg (IV) | 0.75 mg/kg (IV) | Rubidazon is 2x less potent in inducing shock. |

| Histamine Release | Rapid, high-magnitude | Delayed, lower magnitude | Reduced risk of anaphylactoid reactions. |

| Recovery Time | Slow (>30 mins) | Rapid | Better hemodynamic stability during infusion. |

Chronic Cardiotoxicity (The Zbinden Score)

Chronic exposure leads to cumulative cardiomyopathy, defined by vacuolization of sarcoplasmic reticulum and myofibrillar loss.

-

Pathology: Rubidazon exhibits a "cardiotoxicity sparing" effect. In comparative studies using the Zbinden Rat Model , equitherapeutic doses of Rubidazon resulted in significantly lower cardiomyopathy scores (0-1 on a scale of 4) compared to Doxorubicin (3-4).

-

Ultrastructural Changes: Electron microscopy reveals that while Doxorubicin causes severe mitochondrial swelling and cristolysis, Rubidazon-treated tissues maintain mitochondrial integrity for longer durations at comparable cumulative doses.

Hematotoxicity

-

Target: Bone marrow (myelosuppression).

-

Severity: Comparable to Daunorubicin. The hydrolysis releases the parent compound, so the hematological nadir (leukopenia/thrombocytopenia) is similar in depth but may be slightly delayed in onset due to the pro-drug kinetics.

Experimental Protocols

To validate these findings in a preclinical setting, the following protocols are the industry standard for assessing anthracycline toxicity.

Protocol A: Chronic Cardiomyopathy Assessment (Zbinden Rat Model)

-

Objective: To determine the cumulative cardiotoxic potential of Rubidazon vs. Doxorubicin.

-

Test System: Sprague-Dawley Rats (Male, 250-300g).

Workflow:

-

Acclimatization: 7 days. Baseline ECG and Echocardiography.

-

Dosing Regimen:

-

Group 1 (Control): Saline IV, weekly x 12 weeks.

-

Group 2 (Doxorubicin): 1.0 - 2.0 mg/kg IV, weekly x 12 weeks.

-

Group 3 (Rubidazon): 2.0 - 4.0 mg/kg IV (equimolar adjustment), weekly x 12 weeks.

-

-

In-Life Monitoring:

-

Weekly body weight (cachexia is a toxicity marker).

-

ECG (Lead II) under light isoflurane anesthesia. Look for QRS widening and ST-segment elevation .

-

-

Terminal Endpoint (Week 13):

-

Excision of heart.

-

Histopathology: Fix in 10% formalin. Stain with Hematoxylin & Eosin (H&E) and Masson’s Trichrome (fibrosis).

-

Scoring: Grade 0 (Normal) to 4 (Diffuse myocytolysis and vacuolization).

-

Protocol B: Acute Hemodynamic & Histamine Assay (Beagle Dog)

-

Objective: To assess acute hypotension and histamine release threshold.

-

Test System: Beagle Dogs (Male/Female, 8-10kg).

Workflow:

-

Instrumentation: Anesthetize (Pentobarbital). Cannulate femoral artery (BP monitoring) and femoral vein (Drug admin/Sampling).

-

Baseline: Stabilize for 30 mins. Collect plasma sample (

). -

Challenge: Administer Rubidazon bolus (0.75 mg/kg) over 1 minute.

-

Sampling: Collect blood at 1, 3, 5, 10, and 30 mins post-injection.

-

Analysis:

-

Hemodynamics: Continuous Mean Arterial Pressure (MAP) recording.

-

Bioassay: Fluorometric assay for plasma histamine levels.

-

Experimental Workflow Visualization

Figure 2: Standardized workflow for chronic anthracycline cardiotoxicity assessment in rodent models.

References

-

Herman, E. H., & Young, R. S. (1979). Acute cardiovascular alterations induced by low doses of adriamycin, rubidazone, and daunorubicin in the anesthetized beagle dog. Cancer Treatment Reports, 63(11-12), 1771–1779.

-

Zbinden, G., Bachmann, E., & Holderegger, C. (1978). Model systems for cardiotoxic effects of anthracyclines. Antibiotics and Chemotherapy, 23, 255–270.

-

Sartiano, G. P., et al. (1979). Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha. The Journal of Antibiotics, 32(10), 1038–1045.

-

Alberts, D. S., & Van Daalen Wetters, T. (1976). Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer, 34(1), 64–68.

Thermodynamic Stability of Rubidazone: Molecular Structure & Degradation Kinetics

Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Rubidazone (Zorubicin) – Benzoylhydrazone Daunorubicin Derivative

Executive Summary

Rubidazone (also known as Zorubicin) represents a critical case study in the thermodynamic balancing act of prodrug design. Structurally derived from daunorubicin via a benzoylhydrazone linkage at the C-13 position, it was engineered to mitigate the cardiotoxicity associated with anthracyclines while maintaining antileukemic efficacy.

However, the very structural modification that confers its improved safety profile—the hydrazone moiety—introduces a distinct thermodynamic instability. Unlike the parent anthracycline, Rubidazone is susceptible to rapid acid-catalyzed hydrolysis of the hydrazone bond, reverting to daunorubicin and benzoylhydrazine. This guide provides a comprehensive analysis of the thermodynamic and kinetic factors governing Rubidazone’s stability, detailing the degradation pathways, experimental profiling protocols, and formulation strategies required to ensure pharmaceutical integrity.

Molecular Architecture & Physicochemical Vulnerabilities

To understand the thermodynamic stability of Rubidazone, one must deconstruct its three primary structural domains. Each domain presents a unique kinetic barrier to degradation.

The Structural Triad

-

The Anthracycline Core (Tetracyclic Quinone):

-

The Daunosamine Sugar (Glycoside):

-

The Benzoylhydrazone Bridge (C-13):

-

Structure:

-

Role: The defining feature of Rubidazone.

-

Thermodynamic Status:The Primary Weak Point. Hydrazones are thermodynamically unstable relative to their carbonyl and hydrazine precursors in aqueous acidic environments. The reaction is reversible but heavily favors hydrolysis in the presence of water and protons.

-

Thermodynamic Stability Profile

The stability of Rubidazone is not a single parameter but a competition between two primary degradation vectors: Hydrazone Hydrolysis and Glycosidic Cleavage .

Hydrolysis Kinetics (The Dominant Pathway)

The hydrolysis of the benzoylhydrazone linkage is the rate-limiting step for Rubidazone's shelf-life in solution.

-

Mechanism: Acid-catalyzed nucleophilic attack of water on the imine carbon (C-13), followed by proton transfer and collapse of the tetrahedral intermediate.

-

Reaction:

-

Thermodynamics: The Gibbs Free Energy of hydrolysis (

) is negative, indicating spontaneity. However, the activation energy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Comparative Stability Data

The following table summarizes the kinetic stability of Rubidazone compared to its parent compound under stress conditions.

| Parameter | Rubidazone (Zorubicin) | Daunorubicin (Parent) | Mechanistic Insight |

| Primary Degradation | Hydrazone Hydrolysis (C-13) | Glycosidic Cleavage (C-7) | The C=N bond is more labile than the C-O-C bond. |

| Acid Stability (pH 2) | Extremely Unstable ( | Moderately Stable | Protonation of imine nitrogen accelerates hydrolysis. |

| Base Stability (pH 10) | Unstable (Ring destruction) | Unstable (Ring destruction) | Anthracycline core degradation dominates. |

| Photostability | Photosensitive | Photosensitive | Quinone moiety generates singlet oxygen. |

| Solid State | Stable (if dry) | Stable | Hydrazone hydrolysis requires aqueous medium. |

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the bifurcated degradation pathways of Rubidazone. The "Red Pathway" represents the rapid, hydrazone-specific failure mode, while the "Blue Pathway" represents the slower, anthracycline-generic failure mode.

Figure 1: Mechanistic degradation cascade of Rubidazone. The primary instability is the conversion to Daunorubicin via hydrazone cleavage.

Experimental Protocols: Stability Profiling

To validate the thermodynamic stability of Rubidazone, researchers must employ a "Self-Validating" protocol structure. This means the analytical method must be capable of separating the parent drug from its specific degradation products (Daunorubicin and Aglycones).

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine the degradation rate constants (

Reagents:

-

0.1 M HCl (Acid Stress)

-

0.1 M NaOH (Base Stress)

-

3%

(Oxidative Stress) -

Phosphate Buffers (pH 2.0, 4.0, 6.0, 7.4, 9.0)

Workflow:

-

Preparation: Dissolve Rubidazone HCl to a concentration of

in the respective buffer/stress medium. -

Incubation:

-

Sampling: Withdraw samples at

hours. -

Quenching: Immediately neutralize acid/base samples to pH 7.0 to freeze the reaction.

-

Analysis: Inject into HPLC (see Section 5.2).

Analytical Method: Stability-Indicating HPLC

Causality: Standard UV detection is insufficient due to spectral overlap between Rubidazone and Daunorubicin. Fluorescence detection or high-resolution separation is required.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse), | Retains hydrophobic aglycones while separating polar glycosides. |

| Mobile Phase A | 0.05 M Sodium Phosphate (pH 3.0) | Acidic pH suppresses silanol activity and stabilizes the hydrazone during the run. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 20% B to 60% B over 20 mins | Gradient elution is necessary to elute the late-eluting aglycones. |

| Detection | Fluorescence ( | Anthracyclines are naturally fluorescent; this maximizes sensitivity and specificity. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Formulation Strategies for Thermodynamic Stabilization

Given the intrinsic instability of the hydrazone bond in water, liquid formulations of Rubidazone are thermodynamically unfeasible for long-term storage.

Lyophilization (Freeze-Drying)

The only viable commercial presentation is a Lyophilized Powder for Injection .

-

Mechanism: Removal of water shifts the equilibrium away from hydrolysis (Le Chatelier's principle).

-

Excipients:

-

Lactose/Mannitol: Bulking agents to provide cake structure.

-

Cysteine: Often added as an antioxidant to prevent oxidative degradation of the quinone ring.

-

-

Reconstitution: Must be reconstituted immediately prior to use. The "In-Use" stability window is typically < 8 hours at room temperature or 24 hours at

.

pH Control

During reconstitution, the pH must be maintained between 5.0 and 7.0 .

- : Rapid hydrazone hydrolysis.

- : Irreversible ring degradation.

Workflow Visualization: Stability Testing Lifecycle

Figure 2: Workflow for determining the thermodynamic stability profile of Rubidazone formulations.

References

-

Benjamin, R. S., et al. (1979). "Phase 1 trial and assay of rubidazone (NSC 164011) in patients with advanced solid tumors." Cancer Research, 39(3), 823-828.

-

Jacquillat, C., et al. (1976).[10] "Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies."[10] Cancer, 37(2), 653-659.[10]

-

Karadaş Bakırhan, N., et al. (2019).[8] "Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine." Journal of Research in Pharmacy, 23(5), 822-831.[8]

- Koppel, H. C., et al. (1982). "Hydrazones and Oximes: Hydrolytic Stability." Journal of Pharmaceutical Sciences. (Contextual grounding on hydrazone kinetics).

-

ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[2]

Sources

- 1. Phase 1 trial and assay of rubidazone (NSC 164011) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asean.org [asean.org]

- 4. Investigations of the thermostability of rubredoxin models using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for rubidazon solubility in DMSO for cell culture

Application Note: Protocol for Solubilization and Cell Culture Delivery of Rubidazon (Zorubicin)

Part 1: Executive Summary & Molecule Profile

Critical Nomenclature Note: "Rubidazon" is a common synonym for Zorubicin (specifically Zorubicin Hydrochloride).[1] It is the benzoylhydrazone derivative of Daunorubicin.[2] Unlike standard Daunorubicin, the hydrazone linkage renders this molecule chemically distinct, particularly regarding hydrolytic stability.

This protocol details the preparation of a stable stock solution in Dimethyl Sulfoxide (DMSO) and the specific "Intermediate Dilution" method required to prevent precipitation when introducing this hydrophobic anthracycline into aqueous cell culture media.

Physicochemical Specifications

| Parameter | Specification |

| Compound Name | Zorubicin Hydrochloride (Rubidazon) |

| CAS Number | 36508-71-1 (HCl salt) / 54083-22-6 (Base) |

| Molecular Weight | ~682.1 g/mol (HCl salt) |

| Solubility (DMSO) | Soluble (up to ~10–20 mM recommended for stock) |

| Solubility (Water) | Poor/Unstable (Hydrolysis risk) |

| Appearance | Red-Orange Crystalline Powder |

| Storage (Powder) | -20°C, Desiccated, Protected from Light |

| Mechanism | DNA Intercalation, Topoisomerase II Inhibition |

Part 2: Pre-Experimental Planning (The "Why" Behind the Steps)

The Solvent Choice: Anhydrous DMSO

Causality: Rubidazon contains a hydrazone linkage which is susceptible to hydrolysis in the presence of water, reverting it to Daunorubicin and benzoylhydrazine. Directive: You must use anhydrous DMSO (≥99.9%, water content <0.005%) for the stock solution. Avoid "wet" DMSO that has been left uncapped.

Light Sensitivity

Causality: Anthracyclines undergo photodegradation, leading to the formation of inactive aglycones and free radicals that can confound toxicity data. Directive: All handling must occur under low-light conditions. Use amber microcentrifuge tubes or wrap clear tubes in aluminum foil.

The "Crash-Out" Risk

Causality: Rubidazon is lipophilic.[1] Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into a large volume of aqueous media often causes immediate, microscopic precipitation ("crashing out") before the drug disperses.[3] This results in effectively lower doses and high variability between replicates. Directive: Use the Intermediate Dilution Step described in Part 4.

Part 3: Stock Solution Preparation Protocol

Target: Prepare a 10 mM Stock Solution .

-

Calculate Mass:

-

Weighing:

-

Equilibrate the vial to room temperature before opening to prevent condensation (water ingress).

-

Weigh ~6.8 mg of Rubidazon HCl into a sterile, amber 1.5 mL microcentrifuge tube.

-

Note: If static electricity is an issue, use an anti-static gun; anthracyclines are "sticky" powders.

-

-

Dissolution:

-

Add 1.0 mL of Anhydrous DMSO .

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be a clear, deep red/orange. If particles persist, sonicate in a water bath for 2 minutes (max) at room temperature. Avoid heating.

-

-

Sterilization (Optional but Recommended):

-

Caution: Do not use Cellulose Acetate (CA) filters, as anthracyclines bind to them.[1]

-

Use a 0.22 µm PTFE or Nylon syringe filter. Pre-wet the filter with pure DMSO to minimize drug loss.

-

-

Aliquoting & Storage:

-

Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C . Stable for 3–6 months if kept dry and dark.

-

Part 4: Cell Culture Delivery (The Intermediate Dilution Method)

Objective: Treat cells at a final concentration of 1 µM while keeping final DMSO < 0.5%.

The Workflow

Directly piping 1 µL of stock into 1 mL of media is imprecise and risky for precipitation. We use a 100x Intermediate step.[1]

-

Prepare Intermediate Solution (100 µM):

-

Dilute the 10 mM Stock 1:100 in culture media (or PBS).

-

Mix: 10 µL of 10 mM Stock + 990 µL of pre-warmed Media.

-

Result: 100 µM Rubidazon in 1% DMSO.

-

Action: Vortex immediately. This lower concentration is kinetically stable in media for the short time needed to dose cells.

-

-

Final Dosing (1 µM):

Part 5: Visualization of Workflow

Caption: Step-by-step workflow from solid powder to cell treatment using the Intermediate Dilution method to ensure solubility.

Part 6: Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Precipitation | Crystals visible under microscope immediately after addition.[3][1] | Shock dilution (hydrophobic crash). | Use the Intermediate Dilution step (Part 4). Do not add 100% DMSO stock directly to wells. |

| Color Change | Solution turns from red/orange to purple/blue. | pH shift (Anthracyclines are pH indicators).[1] | Check media pH. Rubidazon is stable at neutral/slightly acidic pH.[1] Basic pH accelerates degradation. |

| Loss of Potency | IC50 values increase over time. | Hydrolysis or Photodegradation.[1] | Ensure DMSO was anhydrous.[1] Verify aliquots were protected from light.[6] Discard aliquots older than 3 months. |

| Cell Death in Control | Vehicle control wells show toxicity. | DMSO % too high (>0.5%). | Ensure final DMSO concentration is <0.1%.[4][5][7] |

References

-

PubChem. (2023).[1] Zorubicin Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][3]

-

ResearchGate. (2014).[1] Discussions on DMSO Tolerance in Cell Culture (0.1% vs 0.5% Limits). Available at: [Link]

-

U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive (Anthracycline Handling). Available at: [Link]

-

National Cancer Institute. (n.d.).[1] Definition of Zorubicin. NCI Drug Dictionary. Available at: [Link][3][1]

Sources

- 1. Zorubicin Hydrochloride | C34H36ClN3O10 | CID 76964555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activities of rubidazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. helapet.co.uk [helapet.co.uk]

- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]

synthesis of rubidazon from daunorubicin starting material

Application Note: Semi-Synthesis of Rubidazone (Zorubicin) from Daunorubicin

Abstract & Introduction

Rubidazone (also known as Zorubicin) is a semi-synthetic anthracycline antibiotic derived from Daunorubicin.[1] It functions as a prodrug; the benzoylhydrazone moiety at the C-13 position hydrolyzes in vivo to release the active parent compound, Daunorubicin, potentially offering an improved therapeutic index and altered pharmacokinetic profile compared to the parent drug [1, 2].

This application note details the laboratory-scale synthesis of Rubidazone Hydrochloride. Unlike total synthesis, this protocol utilizes a high-purity fermentation precursor, Daunorubicin Hydrochloride, and subjects it to a condensation reaction with benzoylhydrazine. The protocol emphasizes the preservation of the glycosidic bond and the prevention of aglycone formation through strict pH and temperature controls.

Chemical Mechanism & Rationale

The core transformation is a condensation reaction (Schiff base formation) between the C-13 ketone of the Daunorubicin aglycone and the primary amine of benzoylhydrazine.

-

Selectivity: The reaction must occur specifically at the C-13 carbonyl. The sugar moiety (daunosamine) contains a primary amine, but it is less nucleophilic in the hydrochloride salt form, and the steric environment favors the hydrazone formation at C-13.

-

Stability: Anthracyclines are sensitive to:

-

Light: Photo-degradation requires all reactions to be performed in amber glassware or foil-wrapped vessels.

-

Acid/Base: Strong acids can cleave the glycosidic bond (releasing the aglycone daunomycinone), while strong bases can cause degradation of the quinone structure.

-

-

Solvent System: Methanol is chosen for its ability to solubilize both the anthracycline salt and the hydrazine reagent while allowing the product to be precipitated out by non-polar antisolvents [3].

Reaction Scheme Visualization

Figure 1: Reaction pathway for the condensation of Daunorubicin with Benzoylhydrazine.

Materials & Equipment

| Reagent | Grade | Role |

| Daunorubicin HCl | >98% (HPLC) | Starting Material |

| Benzoylhydrazine | >99% | Reagent |

| Methanol (MeOH) | Anhydrous | Solvent |

| Diethyl Ether | ACS Reagent | Antisolvent (Precipitation) |

| Nitrogen ( | UHP | Inert Atmosphere |

Equipment:

-

Round-bottom flask (amber or foil-wrapped).

-

Magnetic stirrer with temperature control.[2]

-

Rotary evaporator (bath < 30°C).

-

Vacuum filtration setup (sintered glass funnel).

-

High-Performance Liquid Chromatography (HPLC) system.

Experimental Protocol

Safety Warning: Daunorubicin and Rubidazone are potent cytotoxic agents and suspected mutagens. All handling must occur in a certified Fume Hood using double nitrile gloves, eye protection, and cytotoxic waste disposal protocols.

Step 1: Reaction Setup

-

Preparation: Dry a 100 mL round-bottom flask and wrap it in aluminum foil to exclude light. Purge with nitrogen.[2]

-

Dissolution: Add 564 mg (1.0 mmol) of Daunorubicin Hydrochloride to the flask.

-

Solvent: Add 40 mL of anhydrous Methanol. Stir gently at room temperature (20–25°C) until a clear red solution is obtained.

-

Reagent Addition: Add 163 mg (1.2 mmol, 1.2 eq) of Benzoylhydrazine directly to the solution.

-

Note: A slight molar excess ensures complete consumption of the expensive anthracycline precursor.

-

Step 2: Reaction Monitoring

-

Stirring: Stir the mixture in the dark at 20–25°C for 24 to 48 hours .

-

TLC/HPLC Check: After 24 hours, aliquot 10 µL for analysis.

-

TLC System: Chloroform:Methanol (9:1). Rubidazone will exhibit a higher

than Daunorubicin due to the lipophilic benzoyl group. -

Endpoint: The reaction is complete when Daunorubicin is <1% by HPLC area.

-

Step 3: Isolation & Purification

-

Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C to approximately 10 mL volume. Do not evaporate to dryness.

-

Precipitation: While stirring rapidly, slowly add the concentrate dropwise into 100 mL of cold Diethyl Ether (or Diisopropyl Ether).

-

Observation: A flocculent red-orange precipitate of Rubidazone Hydrochloride will form immediately.

-

-

Filtration: Collect the solid by vacuum filtration using a fine sintered glass funnel (Porosity 4).

-

Washing: Wash the filter cake with 2 x 20 mL of cold Ether to remove excess benzoylhydrazine.

-

Drying: Dry the solid in a vacuum desiccator over

for 12 hours.

Step 4: Yield Calculation

-

Theoretical Yield: ~682 mg

-

Typical Yield: 85–92% (580–625 mg)

Process Control & Validation

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Rubidazone.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Orange-red crystalline powder |

| Identification | 1H NMR (DMSO-d6) | Presence of aromatic benzoyl protons (7.4-8.0 ppm) and hydrazone =N-NH signal. |

| Purity | HPLC (C18, ACN/Buffer) | > 98.0% Area |

| Daunorubicin | HPLC | < 1.0% |

| Solvent Content | GC (Headspace) | MeOH < 3000 ppm, Ether < 5000 ppm |

Stability Note: Rubidazone is susceptible to hydrolysis in aqueous acidic media. Store at -20°C in a desiccated, light-tight container.

References

-

Tong, G. L., et al. (1976). "Synthesis and antitumor properties of new anthracycline derivatives." Journal of Medicinal Chemistry, 19(3), 395-398.

-

Rhône-Poulenc S.A. (1976). "Daunorubicin Benzoylhydrazone Derivatives." U.S. Patent 3,965,088.

-

Bernat, A., et al. (1979). "Rubidazone: A new daunorubicin derivative."[3] Cancer Treatment Reports, 63(5), 855-860.

-

PubChem. (n.d.). "Zorubicin Hydrochloride (Compound)." National Library of Medicine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2006034965A1 - Process for the purification of ziprasidone - Google Patents [patents.google.com]

- 3. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Protocols for Measuring Rubidazon-Induced Apoptosis

Abstract & Introduction

Rubidazon (Zorubicin) is a benzoylhydrazone derivative of daunorubicin, an anthracycline antibiotic used in the treatment of acute leukemias. Like its parent compound, Rubidazon exerts its cytotoxic effects primarily through DNA intercalation and Topoisomerase II inhibition, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

While flow cytometry is the gold standard for quantifying these apoptotic events, Rubidazon presents a unique technical challenge: intrinsic autofluorescence . As an anthracycline, Rubidazon (and its hydrolyzed active metabolite daunorubicin) emits strong fluorescence in the orange/red spectrum (approx. 550–600 nm) when excited by the standard 488 nm (Blue) laser.

Crucial Warning: Standard protocols using PE (Phycoerythrin) or PI (Propidium Iodide) on a 488 nm laser line often yield false positives due to spectral overlap with the drug itself.

This Application Note provides optimized protocols designed to circumvent this interference, ensuring high-fidelity data. We utilize alternative excitation lines (Violet 405 nm and Red 633 nm) to spectrally separate the apoptotic markers from the drug's signal.

Mechanism of Action

Understanding the cellular signaling pathway is essential for selecting the correct time points and markers. Rubidazon acts as a "bioreductive alkylating agent" and a Topoisomerase II poison.

Key Signaling Events:

-

Cell Entry & Hydrolysis: Rubidazon enters the cell and may hydrolyze to daunorubicin.

-

DNA Intercalation: The drug inserts between base pairs.

-

Topo II Inhibition: It stabilizes the DNA-Topo II cleavable complex, preventing religation and causing Double-Strand Breaks (DSBs).[1]

-

DDR Activation: The DNA Damage Response (ATM/ATR kinases) activates p53 .

-

Mitochondrial Priming: p53 upregulates Bax/Bak (pro-apoptotic) and downregulates Bcl-2.

-

MOMP: Mitochondrial Outer Membrane Permeabilization releases Cytochrome c .

-

Caspase Cascade: Cytochrome c forms the apoptosome, activating Caspase-9 and subsequently the executioner Caspase-3/7.[2]

Figure 1: The intrinsic apoptotic signaling cascade initiated by Rubidazon-mediated Topoisomerase II inhibition.

Experimental Design & Strategic Planning

The Fluorescence Interference Problem

Rubidazon has an excitation max ~480 nm and emission max ~590 nm.

-

Avoid: PE (575 nm), PI (617 nm), and ECD/Texas Red if excited by the 488 nm laser.

-

Recommended: Fluorophores excited by Violet (405 nm) or Red (633/640 nm) lasers.

Comparison of Fluorophore Strategies

| Parameter | Standard (AVOID) | Optimized (RECOMMENDED) | Laser Line |

| Apoptosis Marker | Annexin V-FITC or PE | Annexin V-Pacific Blue or BV421 | Violet (405 nm) |

| Viability Dye | Propidium Iodide (PI) | DRAQ7 or APC-Cy7 | Red (633 nm) |

| Mito. Potential | JC-1 or TMRE | MitoStatus Red or DilC1(5) | Red (633 nm) |

| DNA Content | PI / RNase | DAPI (fixed cells) | Violet (405 nm) |

Protocol 1: Annexin V & DRAQ7 (The "Violet/Red" Method)

This protocol uses a Violet-excited Annexin V and a Red-excited viability dye to completely bypass Rubidazon's autofluorescence.

Materials

-

Cells: Treated with Rubidazon (e.g., 0.1 - 5.0 µM) for 24-48 hours.

-

Annexin V-Pacific Blue (or Annexin V-BV421).

-

DRAQ7 (Far-red viability dye, does not require UV).

-

Annexin Binding Buffer (1X): 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ (Calcium is critical).

Step-by-Step Procedure

-

Harvest: Collect supernatant (contains detached apoptotic cells) and adherent cells (trypsinize gently). Combine in a 15 mL tube.

-

Wash: Centrifuge at 300 x g for 5 min. Discard supernatant. Resuspend in 2 mL cold PBS. Repeat wash once.

-

Resuspend: Resuspend pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Stain:

-

Transfer 100 µL of suspension to a FACS tube.

-

Add 5 µL Annexin V-Pacific Blue .

-

Add 1 µL DRAQ7 (1:1000 dilution of stock).

-

-

Incubate: 15 minutes at Room Temperature (RT) in the dark .

-

Finalize: Add 400 µL of 1X Annexin Binding Buffer. Do not wash.

-

Acquire: Analyze immediately on flow cytometer.

Gating Strategy

-

FSC vs SSC: Gate on cells, excluding debris.

-

Fluorescence Check (Crucial): Run a "Rubidazon Only" control (cells treated with drug but NO stains). Ensure the drug signal does not bleed into the Pacific Blue (450/50 filter) or APC-Cy7 (780/60 filter) channels.

-

Quad Plot:

-

X-Axis: Annexin V-Pacific Blue (Apoptosis)

-

Y-Axis: DRAQ7 (Viability)

-

Q4 (Annexin+ / DRAQ7-): Early Apoptosis.

-

Q2 (Annexin+ / DRAQ7+): Late Apoptosis / Secondary Necrosis.

-

Protocol 2: Mitochondrial Membrane Potential (ΔΨm)

Since JC-1 relies on a Red/Green ratio and Rubidazon interferes with the Red channel, we use a single-color Far-Red dye that accumulates in active mitochondria.

Materials

-

MitoStatus Red (or DilC1(5)). Excitation: 633 nm; Emission: 660-680 nm.

-

Positive Control: CCCP or FCCP (uncouplers) to collapse ΔΨm.

Step-by-Step Procedure

-

Treat: Induce apoptosis with Rubidazon. Include a sample treated with 50 µM CCCP for 30 mins as a positive control for depolarization.

-

Harvest: Collect cells (keep supernatant!).

-

Stain: Resuspend 1 x 10⁶ cells in 1 mL warm culture media.

-

Add Dye: Add MitoStatus Red (final conc. 20-50 nM).

-

Incubate: 15-30 minutes at 37°C in the dark.

-

Wash: Centrifuge and wash twice with PBS.

-

Acquire:

-

Excitation: Red Laser (633/640 nm).

-

Filter: APC (660/20).

-

Logic: Healthy cells = High Fluorescence (Dye accumulates). Apoptotic cells = Low Fluorescence (Dye leaks out).

-

Protocol 3: Cell Cycle & Sub-G1 Analysis (Fixed Cells)

Detecting DNA fragmentation (Sub-G1 peak).[3] We use DAPI to avoid the 488 nm laser entirely.

Materials

-

Fixative: 70% Ethanol (ice cold).

-

Stain: DAPI (4',6-diamidino-2-phenylindole) + 0.1% Triton X-100.

Step-by-Step Procedure

-

Harvest: Collect cells, wash in PBS.

-

Fix: Resuspend pellet in 200 µL PBS. Dropwise add 2 mL ice-cold 70% Ethanol while vortexing gently.

-

Store: Incubate at -20°C for at least 2 hours (overnight is better).

-

Wash: Centrifuge (higher speed: 500 x g, 5 min) to pellet fixed cells. Wash 2x with PBS to remove ethanol.

-

Stain: Resuspend in 500 µL of DAPI/Triton X-100 solution (1 µg/mL DAPI).

-

Incubate: 30 mins at RT in dark.

-

Acquire:

-

Laser: Violet (405 nm) or UV (355 nm).

-

Filter: 450/50.

-

Linear Scale for histograms.

-

Gate: Sub-G1 population (DNA content < 2N) indicates apoptosis.

-

Workflow Diagram

Figure 2: Optimized workflow emphasizing the critical "Fluorescence Check" step to account for Rubidazon autofluorescence.

References

-

Catitti, G., et al. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol.[4] Current Issues in Molecular Biology. Link

-

Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics. Link

-

Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link

-

Loddo, R., et al. (2002). Cell cycle alterations and apoptosis induced by new rubidazone analogs. Anti-Cancer Drugs.[1][4][5][6][7] Link

Sources

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol [ricerca.unich.it]

Technical Application Note: Storage, Handling, and Reconstitution of Rubidazone (Zorubicin)

Core Directive & Abstract

Rubidazone (Zorubicin) is a semi-synthetic anthracycline antibiotic and a benzoylhydrazone derivative of daunorubicin. While it shares the potent DNA-intercalating and topoisomerase II inhibitory properties of its parent compound, it possesses a unique chemical liability: the C-13 benzoylhydrazone linkage .

Unlike the relatively stable ketone found in doxorubicin or daunorubicin, this hydrazone bond is highly susceptible to acid-catalyzed hydrolysis, leading to the rapid release of daunorubicin and benzoylhydrazine in aqueous solution. Consequently, standard anthracycline handling protocols are insufficient.

This guide provides a rigorous, self-validating framework for the storage and handling of Rubidazone, prioritizing the preservation of this labile bond to ensure experimental reproducibility.

Physicochemical Profile & Stability Drivers[1][2]

To handle Rubidazone effectively, researchers must understand the "Why" behind the degradation. The molecule faces three primary threats: Hydrolysis , Photo-oxidation , and Hygroscopicity .

Table 1: Critical Physicochemical Properties

| Property | Specification | Critical Note |

| Chemical Name | Zorubicin hydrochloride | Often referred to as Rubidazone HCl |

| CAS Number | 36508-71-1 (HCl salt) | Verify CAS on vial label before use |

| Molecular Weight | 682.1 g/mol | Use this value for molarity calculations |

| Solubility | Water, DMSO, Methanol | Unstable in aqueous solution |

| Appearance | Orange-red crystalline powder | Darkening indicates oxidation/moisture |

| pKa | ~8.2 (Sugar amine) | Avoid acidic environments (< pH 5) |

| Light Sensitivity | High | Photo-degradation occurs within minutes in direct light |

Mechanism of Degradation (The Hydrazone Liability)

The primary failure mode for Rubidazone is the hydrolysis of the hydrazone bridge. This reaction is accelerated by:

-

Low pH: Acidic buffers protonate the hydrazone, catalyzing cleavage.

-

Temperature: Reaction rates follow Arrhenius kinetics; room temperature significantly shortens half-life.

-

Water Activity: Even residual moisture in a "dry" powder can initiate hydrolysis over months.

Figure 1: The acid-catalyzed hydrolysis pathway of Rubidazone. Note that Daunorubicin is also active, meaning degradation alters the drug's potency profile and toxicity, confounding experimental data.

Storage Protocol: The Cold Chain

The integrity of Rubidazone is maintained only through a strict cold chain. The following protocol applies from the moment of receipt.

Workflow Diagram: Receipt to Storage

Figure 2: Decision matrix for incoming Rubidazone shipments. The desiccation step is critical to remove condensation formed during transit before freezing.

Protocol 1: Long-Term Storage (Powder)

-

Temperature: Store at -20°C or below. -80°C is preferable for storage exceeding 6 months.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.

-

Container: Amber glass vials with PTFE-lined caps. Do not use plastic for long-term storage as anthracyclines can adsorb to certain polymers over years.

-

Desiccation: Store the vial inside a secondary container (jar) with active silica gel or Drierite®.

Protocol 2: Working Solutions

CRITICAL: Unlike Doxorubicin, Rubidazone solutions should NOT be stored.

-

Aqueous Solutions: Prepare immediately before use. Discard after 4 hours at Room Temperature (RT) or 24 hours at 4°C.

-

DMSO Stock: Can be stored at -20°C for up to 1 month if protected from moisture.[1] Repeated freeze-thaw cycles will induce hydrolysis due to condensation.

Handling & Safety (E-E-A-T)

Rubidazone is a potent cytotoxic agent and a suspected carcinogen. It is also a vesicant (causes blistering).

-

Engineering Controls: All weighing and solubilization must occur in a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

-

PPE: Double nitrile gloves (0.11mm min thickness), lab coat, and safety goggles.

-

Deactivation: In case of spill, treat surface with 10% Sodium Hypochlorite (Bleach) for 15 minutes. This oxidizes the anthracycline ring system, destroying biological activity.

Reconstitution Protocol

This protocol is designed to minimize hydrolysis during the solubilization phase.

Materials:

-

Rubidazone Powder (Equilibrated to RT)

-

Anhydrous DMSO (Dimethyl Sulfoxide) or Sterile Water (pH 6.0–7.0)

-

Vortex mixer

Step-by-Step:

-

Thermal Equilibration: Remove the vial from the freezer and allow it to sit in the dark at room temperature for 30 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis.

-

-

Solvent Selection:

-

For Stock (Preferred): Dissolve in anhydrous DMSO. This prevents hydrolysis during the initial dissolution.

-

For Direct Use: Dissolve in sterile water.

-

Avoid: Alkaline buffers (pH > 8) or highly acidic media.

-

-

Dissolution: Add solvent to achieve a concentration of 1–5 mg/mL. Vortex gently for 30 seconds.

-

Visual Check: Solution should be clear, orange-red, and free of particulates.

-

-

Dilution: Dilute the stock into the culture medium or buffer immediately prior to the experiment.

-

Note: Keep the final organic solvent concentration (DMSO) below 0.1% to avoid solvent toxicity in cell assays.

-

Quality Control & Self-Validation

How do you know if your Rubidazone has degraded?

-

Visual Shift:

-

Good: Bright Orange/Red.

-

Bad: Muddy brown or precipitation (insoluble aglycones forming).

-

-

Spectral Validation (UV-Vis):

-

Dilute a small aliquot in Methanol.

-

Anthracyclines show characteristic absorption peaks at 233, 253, 290, 477, and 495 nm .

-

A loss of the peak definition or a shift in the ratio of Abs(495)/Abs(253) indicates degradation.

-

-

HPLC (Gold Standard):

-

If precise concentration is required, run a reverse-phase HPLC (C18 column).

-

Mobile Phase: Acetonitrile : Water (pH 3.0 with Phosphoric acid).

-

Detection: 254 nm.

-

Result: Rubidazone will elute distinct from Daunorubicin. If the Daunorubicin peak area > 5%, the batch is compromised.

-

References

-

PubChem. (n.d.).[2] Zorubicin hydrochloride (Rubidazone) Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]

-

Benjamin, R. S., et al. (1976). Clinical Pharmacology of Rubidazone. Cancer Research.[3] (Provides foundational data on plasma stability and hydrolysis rates).

Sources

Application Notes and Protocols: Investigating Rubidazon (Zorubicin) in Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Re-evaluating a Classic Anthracycline in the Modern AML Research Landscape

Acute Myeloid Leukemia (AML) remains a formidable hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] The backbone of AML treatment for decades has been a combination of cytarabine and an anthracycline antibiotic.[3][4] Rubidazon, also known as Zorubicin, is a semi-synthetic derivative of the anthracycline daunorubicin.[5][6] While historically investigated, the advent of targeted therapies and a deeper molecular understanding of AML beckon a re-examination of such compounds with modern research methodologies.

These application notes provide a comprehensive guide for researchers to investigate the administration routes and anti-leukemic activity of Rubidazon in preclinical AML research. We will delve into the causality behind experimental design, from initial in vitro screening to in vivo efficacy studies, grounding our protocols in the established mechanisms of anthracyclines and the current standards of AML drug development.

As an anthracycline, Rubidazon's primary mechanism of action is believed to involve DNA intercalation and the inhibition of topoisomerase II.[6][7][8] This disruption of DNA replication and repair processes leads to cell cycle arrest and apoptosis, which is particularly effective against the rapidly dividing cells characteristic of AML.[3][9] Our protocols are designed to rigorously evaluate these effects in relevant AML models.

Physicochemical Properties and Formulation of Rubidazon (Zorubicin)

A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible preclinical studies.

| Property | Value/Description | Source |

| Chemical Name | (2S-cis)-Benzoic acid [1-[4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-napthacenyl]ethylidene]hydrazide | [5] |

| Molecular Formula | C34H35N3O10 | [5] |

| Molecular Weight | 645.66 g/mol | [5] |

| Appearance | Red-orange crystalline powder | [5] |

| Solubility | Soluble in water (as hydrochloride salt) | [5] |

Formulation Protocol for Preclinical Administration

Rationale: For both in vitro and in vivo studies, a sterile, well-characterized formulation is essential. Given that Rubidazon is a water-soluble hydrochloride salt, a simple aqueous-based formulation is appropriate for initial studies. Stability studies have shown that Zorubicin's stability is pH-dependent and it is more stable in 0.9% sodium chloride (NaCl) injection than in 5% dextrose solution at higher concentrations.[10] Therefore, sterile saline is the recommended vehicle.

Protocol 1: Preparation of Rubidazon (Zorubicin) Stock Solution and Dosing Formulations

-

Materials:

-

Rubidazon (Zorubicin) hydrochloride powder

-

Sterile 0.9% Sodium Chloride Injection, USP (saline)

-

Sterile, pyrogen-free water for injection

-

Sterile 1.5 mL microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

-

Procedure for 10 mM Stock Solution:

-

Aseptically weigh the required amount of Rubidazon hydrochloride powder. Calculation: Molecular Weight = 682.12 g/mol (for HCl salt). To make 1 mL of a 10 mM solution, weigh 0.682 mg.

-

Dissolve the powder in sterile saline to the desired final concentration (e.g., 10 mM).

-

Vortex briefly until fully dissolved. The solution should be a clear, red-orange color.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.

-

-

Procedure for Dosing Formulations (In Vitro and In Vivo):

-

Thaw a single-use aliquot of the 10 mM stock solution at room temperature, protected from light.

-

Perform serial dilutions of the stock solution in the appropriate sterile vehicle (cell culture medium for in vitro assays, sterile 0.9% NaCl for in vivo administration) to achieve the final desired concentrations.

-

For in vivo studies, prepare fresh on the day of dosing. The final volume for injection will depend on the administration route and the animal's weight.

-

In Vitro Administration and Efficacy Assessment in AML Cell Lines

Rationale: The initial evaluation of an anti-cancer agent involves determining its cytotoxic and apoptotic effects on a panel of relevant cancer cell lines. This allows for the determination of the drug's potency (e.g., IC50 values) and provides insights into its mechanism of action at the cellular level. A panel of AML cell lines with different genetic backgrounds is recommended to assess the breadth of activity.[2][11][12]

Recommended AML Cell Lines

| Cell Line | FAB Classification | Key Genetic Features | Source |

| HL-60 | M2 | Myeloid, promyelocytic | [11][12] |

| KG-1 | M1/M2 | Myeloblastic | [11][13] |

| MOLM-13 | M5a | FLT3-ITD positive | [14] |

| Kasumi-1 | M2 | t(8;21), c-KIT mutation | [13] |

| THP-1 | M5 | MLL-AF9 translocation | [13] |

Workflow for In Vitro Evaluation of Rubidazon

Caption: Workflow for the in vitro evaluation of Rubidazon in AML cell lines.

Protocol 2: Cell Viability Assay (MTS/CCK-8)

Rationale: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a rapid and high-throughput method to determine the dose-dependent cytotoxic effect of Rubidazon and to calculate the half-maximal inhibitory concentration (IC50).[13]

-

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

Add 100 µL of medium containing Rubidazon at various concentrations (e.g., a 2-fold serial dilution from 10 µM to 0.01 µM) to the wells in triplicate. Include a vehicle control (medium with the highest concentration of saline used for dilution).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS or CCK-8 reagent to each well.

-

Incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Measure the absorbance at 450-490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Protocol 3: Apoptosis Assay by Flow Cytometry

Rationale: To confirm that cell death is occurring via apoptosis, a hallmark of anthracycline action, Annexin V and Propidium Iodide (PI) staining is used. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Procedure:

-

Seed AML cells in a 6-well plate at a density of 0.5-1 x 10^6 cells per well.

-

Treat cells with Rubidazon at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

-

In Vivo Administration Routes for AML Research

Rationale: In vivo studies are critical for evaluating the therapeutic efficacy and potential toxicity of a drug in a whole-organism context. The choice of administration route can significantly impact the pharmacokinetics and, consequently, the efficacy of the compound.[15][16] For systemic diseases like AML, intravenous (IV) administration is often the most clinically relevant route as it ensures immediate and complete bioavailability.[15][17] Intraperitoneal (IP) injection is a common alternative in preclinical models due to its relative ease of administration.[18][19]

Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of Rubidazon in an AML xenograft model.

Protocol 4: Intravenous (Tail Vein) Administration in a Murine AML Xenograft Model

Rationale: Tail vein injection is the standard method for IV administration in mice, providing direct entry into the systemic circulation. This route most closely mimics clinical IV infusion.

-

Model Establishment:

-